3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid is a complex organic compound characterized by the presence of methoxy groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine to form an intermediate.
Amidation: The intermediate is then subjected to amidation using an appropriate amine, resulting in the formation of the desired amide.
Hydrolysis: The final step involves hydrolysis of the amide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid and 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanol.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxyphenyl)methylbiphenyl
- 4-(Chlorophenyl)methylbiphenyl
- 4-Biphenyl-4-yl-2-(4-methoxyphenyl)-6-phenylpyridine
Uniqueness
3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid is unique due to its specific combination of methoxy groups and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H23NO7 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C20H23NO7/c1-25-14-7-5-12(6-8-14)15(11-18(22)23)21-20(24)13-9-16(26-2)19(28-4)17(10-13)27-3/h5-10,15H,11H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
KJNLCHVJMMHBSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.